molecular formula C11H13N3O B14867678 (2-(4-Methoxyphenyl)-1H-imidazol-5-YL)methanamine

(2-(4-Methoxyphenyl)-1H-imidazol-5-YL)methanamine

Cat. No.: B14867678
M. Wt: 203.24 g/mol
InChI Key: QOFPWQLHGYOREM-UHFFFAOYSA-N
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Description

1-[2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure

Preparation Methods

One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

1-[2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE can be compared with other imidazole derivatives such as:

  • 1-Phenylimidazole
  • 1-Benzylimidazole
  • 4-(4-Fluorophenyl)-1H-imidazole

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities . The presence of the methoxyphenyl group in 1-[2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE makes it unique, potentially offering distinct advantages in terms of reactivity and specificity in biological systems.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanamine

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-13-7-9(6-12)14-11/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

QOFPWQLHGYOREM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)CN

Origin of Product

United States

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